molecular formula C18H11ClF3N5O B2524636 3-(2-chlorophenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole CAS No. 932474-80-1

3-(2-chlorophenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole

Cat. No.: B2524636
CAS No.: 932474-80-1
M. Wt: 405.77
InChI Key: ZHCBVFJNDKNZIS-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole is a sophisticated heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule is a hybrid structure incorporating three distinct pharmacophores: a 1,2,4-oxadiazole ring, a 1,2,3-triazole unit, and a trifluoromethylphenyl group. This specific architecture suggests significant potential for application in medicinal chemistry and agrochemical discovery. Compounds featuring the 1,3,4-oxadiazole core are intensively investigated for their antimicrobial properties and have been found in active substances used against HIV-1 . Furthermore, the 1,2,3-triazole moiety is a privileged scaffold in drug discovery, known for its metabolic stability and ability to participate in key hydrogen bonding interactions. The inclusion of a chlorophenyl and a trifluoromethylphenyl group is a common strategy in lead optimization, as these substituents can dramatically influence a molecule's bioavailability, binding affinity, and metabolic profile . The specific substitution pattern on the triazole ring, with a methyl group at the 5-position, may also be explored to fine-tune the compound's steric and electronic properties. Researchers can utilize this chemical as a key intermediate in the synthesis of more complex target molecules or as a core scaffold for building diverse compound libraries for high-throughput screening. It is particularly relevant for projects aimed at developing new antifungal or antibacterial agents, especially against resistant strains . The presence of the trifluoromethyl group is a notable feature, as it is frequently employed in the design of modern fungicides and pharmaceuticals to enhance cell membrane permeability and overall potency . This product is offered with high purity and is strictly intended for research and development purposes in a controlled laboratory environment. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-[5-methyl-1-[3-(trifluoromethyl)phenyl]triazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N5O/c1-10-15(17-23-16(25-28-17)13-7-2-3-8-14(13)19)24-26-27(10)12-6-4-5-11(9-12)18(20,21)22/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCBVFJNDKNZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole represents a novel chemical entity with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on existing literature.

Chemical Structure

The compound's structure can be broken down as follows:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms that contributes to various biological activities.
  • Oxadiazole Ring : A heterocyclic compound that enhances the lipophilicity and biological activity of the molecule.
  • Chlorophenyl and Trifluoromethyl Substituents : These groups are known to influence the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to the oxadiazole and triazole classes exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to possess antibacterial and antifungal activities due to their ability to inhibit key enzymes in microbial cells.

CompoundActivity TypeMIC (µg/mL)Reference
Triazole Derivative AAntibacterial0.25
Triazole Derivative BAntifungal0.5

Anti-inflammatory and Analgesic Properties

The oxadiazole derivatives are also recognized for their anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief.

  • Case Study : A study assessing a related oxadiazole compound showed a significant reduction in pain response in animal models when compared to standard analgesics like aspirin .

Anticancer Potential

Certain triazole-containing compounds have been evaluated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:

  • Mechanism : Triazoles can interfere with DNA synthesis and repair mechanisms in cancer cells, leading to cell death.
CompoundCancer TypeIC50 (µM)Reference
Compound XBreast Cancer15
Compound YLung Cancer10

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity related to inflammation and pain signaling.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.

Scientific Research Applications

Synthesis and Characterization

The synthesis of oxadiazole derivatives typically involves the reaction of hydrazones with carbonyl compounds or the cyclization of hydrazides with carboxylic acids. The specific compound can be synthesized through a multi-step reaction involving the formation of a triazole ring followed by cyclization to form the oxadiazole structure. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research has demonstrated that oxadiazole derivatives exhibit significant anticancer activities. For example, studies have shown that compounds containing the oxadiazole moiety can act as potent inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis. The inhibition of TS leads to reduced proliferation of cancer cells. In vitro studies have reported IC50 values ranging from 0.47 to 1.4 µM for various synthesized oxadiazoles against different cancer cell lines .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundTarget EnzymeIC50 (µM)Cancer Cell Line
Compound AThymidylate Synthase0.47LN229 (Glioblastoma)
Compound BThymidylate Synthase1.4MCF-7 (Breast Cancer)

Antidiabetic Effects

In addition to anticancer properties, oxadiazoles have been investigated for their antidiabetic potential. Studies using genetically modified Drosophila melanogaster models have shown that certain derivatives can significantly lower glucose levels, indicating their potential as therapeutic agents for diabetes management .

Table 2: Antidiabetic Activity in Drosophila Models

CompoundGlucose Level Reduction (%)Model Used
Compound C30%Drosophila melanogaster
Compound D25%Drosophila melanogaster

Case Study 1: Anticancer Activity Assessment

A recent study synthesized a series of oxadiazole derivatives and evaluated their cytotoxic effects on glioblastoma cell lines. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compounds. Results indicated a dose-dependent response with significant apoptosis observed in treated cells .

Case Study 2: Antidiabetic Efficacy in Vivo

Another investigation focused on the antidiabetic properties of oxadiazoles in a Drosophila model. The study monitored glucose levels before and after administration of selected compounds over several days. Results showed a marked decrease in glucose levels compared to control groups, suggesting potential for further development as antidiabetic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Conformation and Crystal Packing

Compounds 4 and 5 (from and ) are isostructural analogs with 4-chlorophenyl and 4-fluorophenyl groups, respectively. Both crystallize in triclinic $ P\overline{1} $ symmetry, with two independent molecules in the asymmetric unit. Despite minor adjustments for halogen size (Cl vs. F), their molecular conformations remain planar except for one fluorophenyl group oriented perpendicularly. In contrast, the target compound’s 2-chlorophenyl group may introduce steric hindrance, altering planarity and crystal packing compared to 4 and 5 .

Table 1: Structural Comparison of Oxadiazole Derivatives

Compound Substituent at Oxadiazole-3 Substituent at Triazole-4 Crystal System Asymmetric Unit Molecules Key Structural Feature
Target Compound 2-Chlorophenyl 3-(Trifluoromethyl)phenyl Not Reported Not Reported Steric hindrance from 2-Cl
4 () 4-Chlorophenyl 4-Fluorophenyl Triclinic $ P\overline{1} $ 2 Planar with perpendicular fluorophenyl
5 () 4-Fluorophenyl 4-Fluorophenyl Triclinic $ P\overline{1} $ 2 Similar to 4 with F substitution
Compound 3-Chlorophenyl Oxazole-linked substituent Not Reported Not Reported Extended π-system from oxazole
Electronic and Bioactivity Trends
  • Halogen Influence: demonstrates that halogen atoms (Cl, F) enhance antimicrobial activity by improving lipophilicity and target binding.
  • Trifluoromethyl vs. Trifluoromethoxy : ’s compound replaces CF₃ with a trifluoromethoxy (OCF₃) group, which increases polarity but may reduce membrane permeability compared to the target compound’s CF₃ group .

Table 2: Electronic and Bioactivity Comparison

Compound Key Substituents Electronic Effects Inferred Bioactivity
Target Compound 2-Cl, CF₃ Strong electron-withdrawing Enhanced antimicrobial/antifungal
Compound CF₃O Moderate electron-withdrawing Reduced lipophilicity
Compound Triazolylsulfanyl methyl Electron-deficient sulfur Moderate bacteriostatic
Halogenated Cl, F Increased lipophilicity Strong antifungal activity

Q & A

Basic: What are the key synthetic routes and optimization strategies for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with cyclocondensation to form the oxadiazole core, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to introduce the triazole moiety. Key steps include:

  • Oxadiazole formation : Cyclization of a hydrazide precursor with a carboxylic acid derivative under reflux conditions (e.g., POCl₃ as a catalyst) .
  • Triazole introduction : Reaction of a propargyl-substituted intermediate with an azide-functionalized aryl group (e.g., 3-(trifluoromethyl)phenyl azide) using Cu(I) catalysis .
    Optimization :
  • Solvent selection (e.g., DMF or PEG-400) and temperature control (70–80°C) improve yield and purity .
  • Catalysts like Bleaching Earth Clay (pH 12.5) enhance regioselectivity in heterocycle formation .

Basic: Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies substituent environments (e.g., trifluoromethylphenyl protons resonate at δ 7.5–8.0 ppm as doublets due to deshielding) .
    • ¹³C NMR : Confirms oxadiazole/triazole carbons (e.g., oxadiazole C=O at ~165 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass ± 0.001 Da) .
  • IR Spectroscopy : Detects functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) .

Advanced: How do structural modifications (e.g., trifluoromethyl or chloro substituents) influence biological activity?

Methodological Answer:
Structure-Activity Relationship (SAR) Insights :

  • Trifluoromethyl (CF₃) groups : Enhance lipophilicity and metabolic stability, improving blood-brain barrier penetration in CNS-targeted studies. For example, CF₃ at the 3-phenyl position increases apoptosis-inducing activity in cancer cell lines by 40% compared to non-fluorinated analogs .
  • Chlorophenyl groups : Electron-withdrawing effects stabilize π-π stacking with biological targets (e.g., kinase active sites). Substitution at the 2-position on the phenyl ring optimizes steric fit in enzyme pockets .
    Experimental Validation :
  • Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., TIP47 protein, a key apoptosis regulator) .
  • In vitro assays : Compare IC₅₀ values of derivatives in cytotoxicity screens (e.g., MX-1 tumor models) .

Advanced: What crystallographic strategies resolve ambiguities in the compound’s 3D structure?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) :
    • Use SHELXL for refinement (e.g., anisotropic displacement parameters for heavy atoms like Cl and F) .
    • Address twinning or disorder with TWIN/BASF commands in SHELX .
  • Key Parameters :
    • R-factor optimization (<5% for high-resolution data).
    • Hydrogen bonding networks (e.g., triazole N-H···O interactions stabilize crystal packing) .

Advanced: How can researchers elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target Identification :
    • Photoaffinity labeling : Use a derivative with a diazirine group to crosslink with cellular targets, followed by LC-MS/MS analysis .
    • CRISPR-Cas9 knockouts : Validate target dependency (e.g., TIP47 knockout reduces apoptosis in treated cells) .
  • Pathway Analysis :
    • RNA sequencing to identify differentially expressed genes post-treatment (e.g., upregulation of pro-apoptotic Bax) .

Advanced: What experimental challenges arise from fluorine substitution, and how are they mitigated?

Methodological Answer:

  • Challenges :
    • Synthetic handling : CF₃ groups are sensitive to hydrolysis; use anhydrous conditions and Schlenk techniques .
    • NMR signal splitting : Fluorine decoupling (¹⁹F-¹H) clarifies overlapping peaks .
  • Solutions :
    • Stability studies : Monitor decomposition via HPLC under varying pH/temperature .

Advanced: How should conflicting bioactivity data between similar derivatives be analyzed?

Methodological Answer:

  • Root Causes :
    • Substituent positional isomerism (e.g., 2-chloro vs. 4-chloro phenyl alters steric effects) .
    • Assay variability (e.g., cell line-specific expression of target proteins) .
  • Resolution Strategies :
    • Meta-analysis : Compare IC₅₀ values across multiple studies using standardized protocols (e.g., MTT assays at 48 hr) .
    • Molecular dynamics simulations : Assess binding pocket flexibility to explain divergent activities .

Advanced: What strategies optimize multi-step synthesis for scalability and reproducibility?

Methodological Answer:

  • Flow Chemistry : Implement continuous flow reactors for hazardous steps (e.g., azide formation) to improve safety and yield .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor intermediates in real-time .
  • Purification : Employ automated flash chromatography with gradient elution (e.g., hexane/EtOAc) for high-purity isolates .

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